

Technical Guide: Spectroscopic Analysis of Ethyl 5-methyl-4-oxohexanoate

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Compound of Interest

Compound Name: Ethyl 5-methyl-4-oxohexanoate

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This technical guide provides a detailed overview of the spectroscopic data for **Ethyl 5-methyl-4-oxohexanoate** (C₉H₁₆O₃). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document focuses on predicted spectroscopic data based on its chemical structure and available data for analogous compounds. It also includes comprehensive, generalized experimental protocols for the acquisition of key spectroscopic data.

Chemical Structure

IUPAC Name: **Ethyl 5-methyl-4-oxohexanoate** Molecular Formula: C₉H₁₆O₃ Molecular Weight: 172.22 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 5-methyl-4-oxohexanoate**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet (q)	2H	-O-CH ₂ -CH ₃
~2.80	Septet (sept)	1H	-CH(CH ₃) ₂
~2.75	Triplet (t)	2H	-C(=O)-CH ₂ -CH ₂ -
~2.55	Triplet (t)	2H	-CH ₂ -CH ₂ -C(=O)O-
~1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃
~1.08	Doublet (d)	6H	-CH(CH ₃) ₂

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~212	C=O (Ketone)	C=O (C4)
~173	C=O (Ester)	C=O (C1)
~61	-CH ₂ -O-	-O-CH ₂ -CH ₃
~41	-CH-	-CH(CH ₃) ₂ (C5)
~36	-CH ₂ -	-C(=O)-CH ₂ -CH ₂ - (C3)
~28	-CH ₂ -	-CH ₂ -CH ₂ -C(=O)O- (C2)
~18	-CH ₃	-CH(CH ₃) ₂
~14	-CH ₃	-O-CH ₂ -CH ₃

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~2975	Strong	C-H	Alkane stretch
~1735	Strong	C=O	Ester stretch
~1715	Strong	C=O	Ketone stretch
~1180	Strong	C-O	Ester stretch

Mass Spectrometry Data

The following predicted mass-to-charge ratios (m/z) for various adducts of **Ethyl 5-methyl-4-oxohexanoate** are available from PubChem.[\[1\]](#)

Adduct	m/z
[M+H] ⁺	173.11722
[M+Na] ⁺	195.09916
[M-H] ⁻	171.10266
[M+NH ₄] ⁺	190.14376
[M+K] ⁺	211.07310
[M] ⁺	172.10939

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a liquid sample.

Materials:

- NMR tube (5 mm diameter) and cap
- Deuterated solvent (e.g., CDCl_3)
- Pasteur pipette and bulb
- Small vial
- Kimwipes
- NMR spectrometer

Procedure:

- Sample Preparation:
 - For a ^1H NMR spectrum, accurately weigh approximately 5-20 mg of the liquid sample into a clean, dry vial.^[2] For a ^{13}C NMR spectrum, a higher concentration of 20-50 mg is recommended.^[2]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) to the vial.^[2]
 - Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Filtering the Sample:
 - Take a clean Pasteur pipette and place a small plug of cotton wool or a Kimwipe into the top of the pipette.
 - Carefully transfer the sample solution through the pipette filter into a clean NMR tube.^[3] This step removes any particulate matter that could degrade the quality of the NMR spectrum.^[4]
 - Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.^[2]
- Data Acquisition:

- Wipe the outside of the NMR tube with a Kimwipe to remove any dust or fingerprints.
- Insert the NMR tube into a spinner turbine and adjust the depth using a tube depth gauge.
- Place the sample into the NMR spectrometer.
- The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.^[2]
- The magnetic field is then shimmed to maximize its homogeneity, which improves the resolution of the spectra.^[2]
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) for either ^1H or ^{13}C NMR.
- Initiate the data acquisition.
- Data Processing:
 - After the acquisition is complete, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.
 - The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of a liquid sample.

Method: Attenuated Total Reflectance (ATR)

Materials:

- FT-IR spectrometer with an ATR accessory
- Liquid sample
- Solvent for cleaning (e.g., isopropanol or acetone)

- Soft tissue or lint-free cloth

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry. Clean it with a suitable solvent and a soft tissue if necessary.
 - Acquire a background spectrum. This measures the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.
- Sample Measurement:
 - Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[\[5\]](#)[\[6\]](#)
 - If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.[\[5\]](#) The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning:
 - After the measurement, clean the sample off the ATR crystal using a soft tissue and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of a liquid sample.

Method: Electrospray Ionization (ESI)

Materials:

- Mass spectrometer with an ESI source

- Syringe pump and syringe
- Sample vial
- Volatile organic solvents (e.g., methanol, acetonitrile)
- Water (high purity)

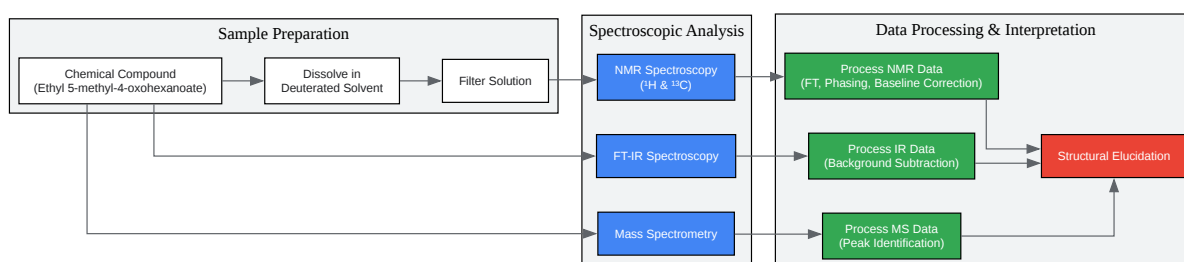
Procedure:

- Sample Preparation:
 - Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[\[7\]](#)
 - Take an aliquot (e.g., 100 μ L) of this solution and dilute it further with a mixture of volatile solvents (e.g., methanol, acetonitrile, or water) to a final concentration in the range of 1-10 μ g/mL.[\[7\]](#)
 - If any precipitate forms, the solution must be filtered to prevent clogging the instrument.[\[7\]](#)
 - Transfer the final solution to a 2mL mass spectrometry vial with a screw cap and septum.[\[7\]](#)
- Data Acquisition:
 - The sample is introduced into the mass spectrometer's ion source, typically via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
 - In the ESI source, a high voltage is applied to the liquid as it passes through a capillary, creating a fine spray of charged droplets.
 - The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
 - These ions are then guided into the mass analyzer.
- Mass Analysis and Detection:

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of ions at each m/z value.
- The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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